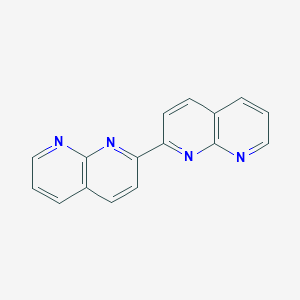

2,2'-Bi(1,8-naphthyridine)

Vue d'ensemble

Description

2,2'-Bi(1,8-naphthyridine) is a compound that belongs to the family of naphthyridines, which are heterocyclic compounds containing two pyridine rings. These compounds are known for their ability to act as ligands, binding to various receptors in the body and are of interest due to their potential biomedical applications . The molecular structure of 2,2'-bi(1,8-naphthyridine) allows it to act as an ambivergent ligand, capable of chelating metal ions through its nitrogen atoms .

Synthesis Analysis

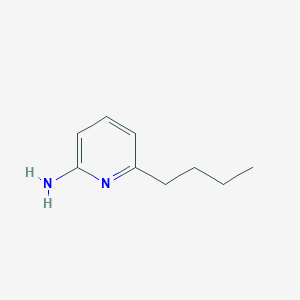

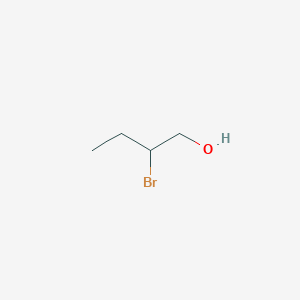

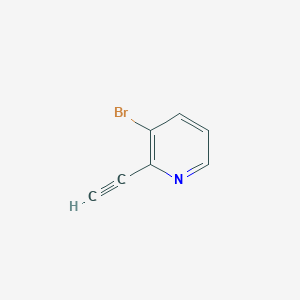

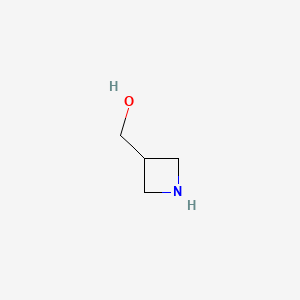

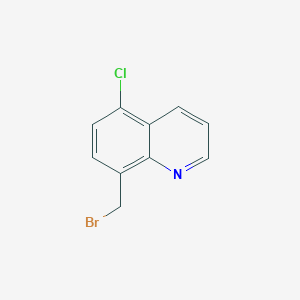

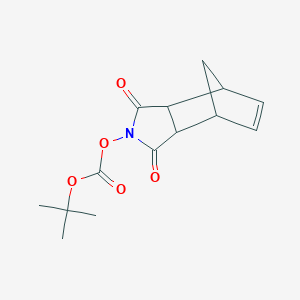

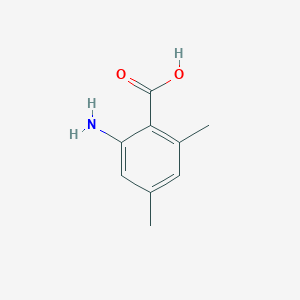

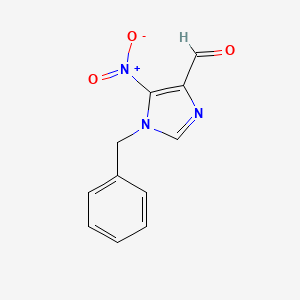

The synthesis of 2,2'-bi(1,8-naphthyridine) derivatives has been explored in several studies. A new synthesis route for 2,2'-bi(1,5-naphthyridine) has been described, which also details its reactions with metal ions such as copper(II) nitrate, silver(I) tetrafluoroborate, and palladium(II) chloride . Additionally, the synthesis of 1,8-naphthyridine derivatives has been achieved through various methods, including the decarboxylation of 3-carboxylic acids and the use of 3-bromomethyl-2-nitropyridine . The synthesis of 1,8-naphthyridine-based BF2 complexes has been reported, which involves selective bonding modes and demonstrates the chemical stability of these complexes .

Molecular Structure Analysis

The molecular structure of 2,2'-bi(1,8-naphthyridine) and its derivatives has been characterized using X-ray crystallography. The structure of a mononuclear copper complex shows the ligand acting as a convergent ligand chelating through the internal nitrogens . In another study, the 1,8-naphthyridine ligand is found to adopt a bidentate bridging mode binding two Ag(NO3) units . The planarity of the 1,8-naphthyridine molecule has been confirmed, with a dihedral angle of 0.42° between the fused pyridine rings .

Chemical Reactions Analysis

The reactivity of 2,2'-bi(1,8-naphthyridine) derivatives has been explored in the context of forming metal complexes. The ligand has been shown to form discrete metal complexes with copper, silver, and palladium, demonstrating its versatility as a ligand . The chemical reactions of 2-substituted 1,8-naphthyridines have also been reported, including the synthesis of 2-hydroxy-1,8-naphthyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bi(1,8-naphthyridine) derivatives have been studied extensively. The bis(BF2) core complex containing a 1,8-naphthyridine derivative exhibits yellow-green emission with a high quantum yield and two-photon absorption properties . The photophysical properties of 1,8-naphthyridine-BF2 complexes have been examined, showing desirable light-absorbing properties and intense emission with large Stokes shifts . The crystal structure of 2,7-dimethyl-1,8-naphthyridine reveals intermolecular hydrogen bonding and C—H⋯π interactions, contributing to the stability of the crystal structure .

Applications De Recherche Scientifique

Insecticidal Activities

2,2'-Bi(1,8-naphthyridine) derivatives have been explored for their insecticidal activities. Research indicates that some of these derivatives exhibit significant insecticidal properties against specific pests like cowpea aphids (Aphis craccivora), suggesting their potential use in pest control and agriculture (Hou, Jing, & Shao, 2017).

Biological Activities

The 1,8-naphthyridine group, which includes 2,2'-Bi(1,8-naphthyridine), has been recognized for a variety of biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, these derivatives have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression, indicating their broad spectrum in medicinal and therapeutic research (Madaan, Verma, Kumar, Singh, & Jain, 2015).

Base Catalysis

In the field of chemistry, 1,8-naphthyridine derivatives are used in base catalysis. Their basicity and selectivity have been tested in various chemical reactions, showing their utility in synthetic chemistry (Liebig & Lüning, 2014).

Supramolecular Chemistry

2,2'-Bi(1,8-naphthyridine) has found applications in supramolecular chemistry, particularly in the formation of unique supramolecular structures like double helices. These structures are driven by strong bifurcated halogen bonds and have implications in molecular design and nanotechnology (Wang, 2022).

Coordination Compounds

This compound is also involved in the preparation of coordination compounds, especially with elements like Ytterbium (Yb). These compounds find use in organometallic chemistry and potentially in materials science (Berg, Boncella, & Andersen, 2002).

Fluorescence and Photonics

1,8-naphthyridine derivatives, including 2,2'-Bi(1,8-naphthyridine), are noted for their intense fluorescence and two-photon absorption properties, making them valuable in photonics and materials science for applications like sensors and optical devices (Li, Fu, Li, Gan, Mu, Chen, Duan, & Song, 2010).

Dimetal Chemistry

Functionalized 1,8-naphthyridine ligands, including those similar to 2,2'-Bi(1,8-naphthyridine), have been applied in dimetal chemistry. These ligands have enabled studies focusing on the ligand disposition around metal cores, contributing to the understanding of metal-metal interactions in chemistry (Bera, Sadhukhan, & Majumdar, 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

The broad spectrum of activities of 1,8-naphthyridine derivatives has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Propriétés

IUPAC Name |

2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSULPWGXWPZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525809 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bi(1,8-naphthyridine) | |

CAS RN |

69110-33-4 | |

| Record name | 2,2'-Bi-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

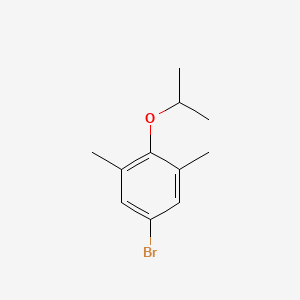

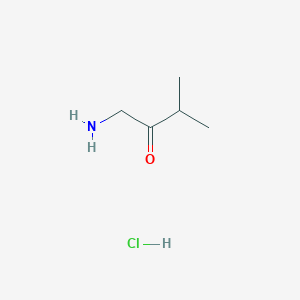

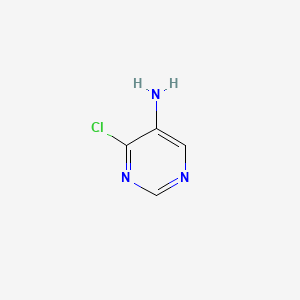

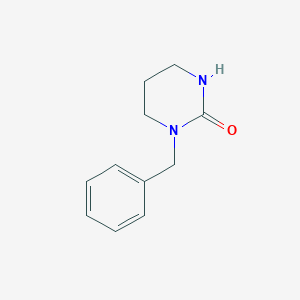

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)